

Application Notes and Protocols: 3-(4-Methylphenoxy)piperidine as a Potential Therapeutic Agent

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Compound of Interest

Compound Name: **3-(4-Methylphenoxy)piperidine**

Cat. No.: **B1359081**

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Abstract

3-(4-Methylphenoxy)piperidine belongs to a class of piperidine-based compounds that have garnered significant interest in medicinal chemistry due to their versatile scaffold and potential to interact with a range of biological targets, particularly within the central nervous system (CNS). While direct and extensive research on **3-(4-Methylphenoxy)piperidine** is limited in publicly available literature, analysis of its structurally similar analogs suggests its potential as a therapeutic agent for neurological and psychiatric disorders. These application notes provide a comprehensive overview of the potential applications, hypothetical mechanisms, and detailed experimental protocols to facilitate further research into this compound. The data presented is largely based on studies of close structural analogs and is intended to serve as a guide for investigating the therapeutic promise of **3-(4-Methylphenoxy)piperidine**.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of **3-(4-Methylphenoxy)piperidine** can be inferred from the pharmacological activities of its analogs. The core structure, a phenoxy-piperidine moiety, is a common feature in ligands for various CNS receptors.

Potential Applications:

- Neurodegenerative Disorders: Analogs have shown affinity for dopamine D4 receptors, which are implicated in conditions like Parkinson's disease.
- Pain Management: The piperidine scaffold is a well-established pharmacophore for opioid receptor modulators, suggesting potential analgesic properties.
- Depression and Anxiety: Structurally related compounds have been investigated for their antidepressant effects, possibly through the modulation of monoamine transporters.
- Neuropathic Pain and Epilepsy: Some analogs act as NMDA receptor antagonists, a target for treating neuropathic pain and seizure disorders.

Hypothesized Mechanism of Action:

Based on the activities of its analogs, **3-(4-Methylphenoxy)piperidine** could potentially act as a modulator of G-protein coupled receptors (GPCRs) such as dopamine or opioid receptors. Upon binding, it may initiate or inhibit downstream signaling cascades, leading to a therapeutic effect. A generalized signaling pathway for a GPCR is depicted below.



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Caption: Hypothesized GPCR signaling pathway for **3-(4-Methylphenoxy)piperidine**.

Quantitative Data from Structural Analogs

The following tables summarize the biological data for compounds structurally related to **3-(4-Methylphenoxy)piperidine**. This data provides a basis for hypothesizing the potential affinity

and potency of the title compound.

Table 1: Binding Affinities (Ki) of Analogs at the Dopamine D4 Receptor

Compound/Analog	Ki (nM)	Reference
4,4-difluoro-3-(3-methylphenoxy)piperidine derivative	13	[1]
4,4-difluoro-3-(3,4-difluorophenoxy)piperidine derivative	5.5	[1]
4,4-difluoro-3-(4-fluoro-3-methylphenoxy)piperidine derivative	6.5	[1]

Table 2: Functional Activity (IC50/ED50) of Analogs at Various Targets

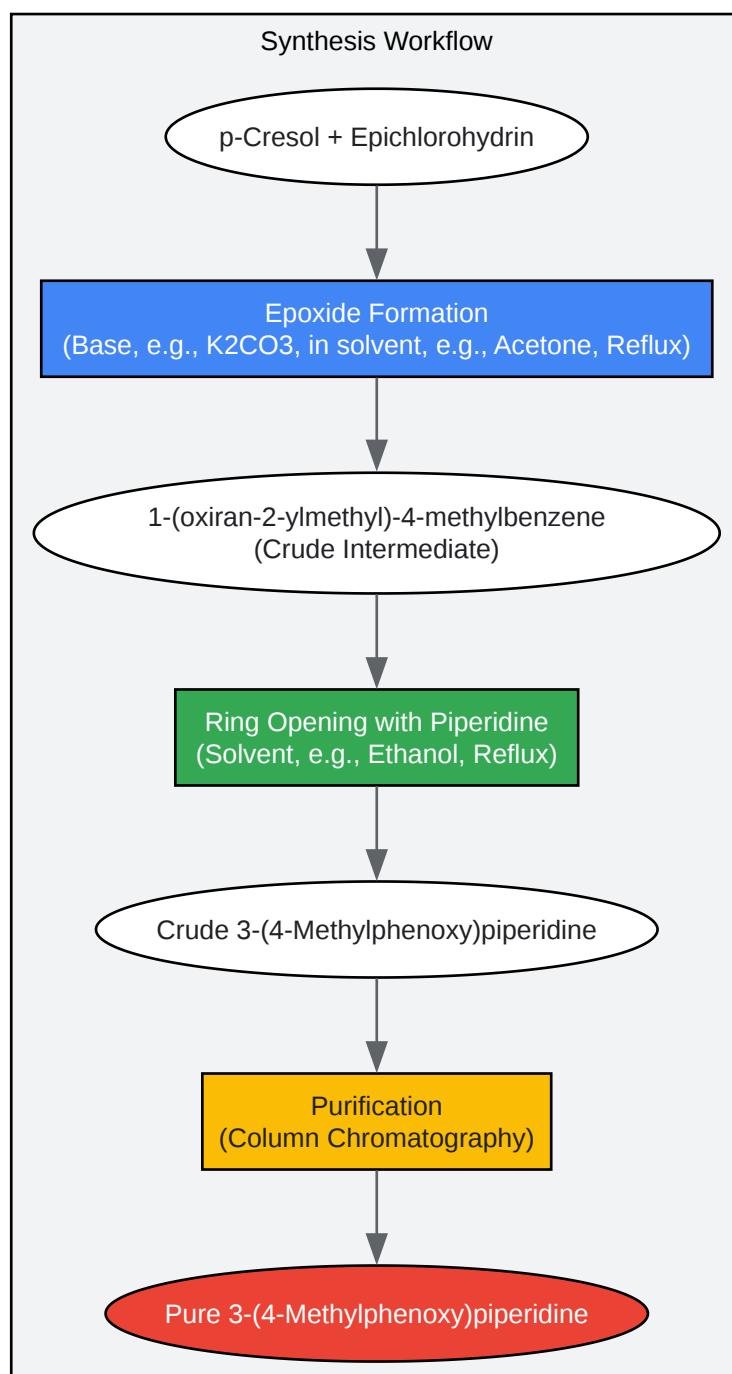
Compound/Analog	Target/Assay	Activity (μM)	Reference
N-(2-phenoxyethyl)-4-benzylpiperidine derivative	NR1/2B NMDA Receptor	IC50 = 0.63	[2]
4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine	NR1/2B NMDA Receptor	IC50 = 0.025	[2]
4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine	Mouse Maximal Electroshock (MES)	ED50 = 0.7 mg/kg iv	[2]

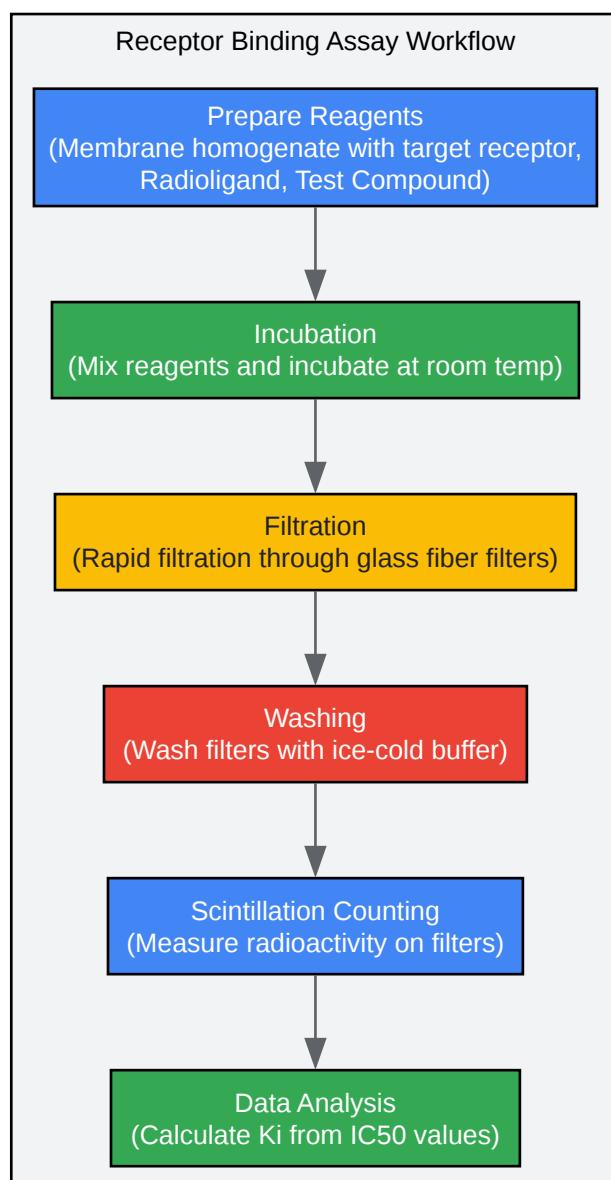
Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis, purification, and in vitro evaluation of **3-(4-Methylphenoxy)piperidine**. These are based on established methods for similar compounds.

Synthesis of **3-(4-Methylphenoxy)piperidine**

This protocol describes a two-step synthesis involving the formation of an epoxide followed by a ring-opening reaction with piperidine.





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References

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- 2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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